2-Methyl-5-(trifluoromethyl)-1H-benzimidazole is a compound belonging to the class of benzimidazoles, which are bicyclic heterocyclic compounds characterized by a benzene ring fused to an imidazole ring. This specific compound features a methyl group and a trifluoromethyl group, which significantly influence its chemical properties and biological activities. Benzimidazole derivatives are known for their diverse pharmacological applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
The compound can be synthesized through various methods, often involving the reaction of substituted o-phenylenediamines with trifluoroacetic acid or other reagents under specific conditions. The synthesis methods are crucial for obtaining the desired purity and yield of the compound.
2-Methyl-5-(trifluoromethyl)-1H-benzimidazole is classified as an organic compound and is part of the broader category of heterocyclic compounds. Its structure allows it to interact with biological targets, making it a subject of interest in medicinal chemistry.
The synthesis of 2-Methyl-5-(trifluoromethyl)-1H-benzimidazole typically involves several steps:
The reaction conditions, including temperature, time, and concentrations of reactants, are critical for optimizing yield and minimizing by-products. For instance, varying the amount of catalyst or adjusting the reaction temperature can significantly influence the outcome.
The molecular formula for 2-Methyl-5-(trifluoromethyl)-1H-benzimidazole is . The structure consists of a benzimidazole core with a methyl group at position 2 and a trifluoromethyl group at position 5.
2-Methyl-5-(trifluoromethyl)-1H-benzimidazole can undergo various chemical reactions typical for benzimidazole derivatives:
These reactions are often monitored using thin-layer chromatography (TLC) to ascertain completion and purity before proceeding to purification steps.
The mechanism of action for 2-Methyl-5-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific biological targets:
Studies have shown that modifications in the structure (such as adding alkyl or halogen substituents) can enhance potency against specific targets like cancer cells or pathogens .
2-Methyl-5-(trifluoromethyl)-1H-benzimidazole has several notable applications:
Benzimidazole represents a "privileged scaffold" in medicinal chemistry due to its exceptional versatility in interacting with biological targets. This bicyclic heterocycle, formed by fusing benzene with imidazole, serves as a bioisostere of purine nucleotides, enabling natural integration into enzymatic pathways and nucleic acid interactions [3] [8]. The evolutionary journey of benzimidazole-based drugs began with vitamin B₁₂ coenzymes (where 5,6-dimethylbenzimidazole functions as an axial ligand) and expanded into broad therapeutic applications [8]. Clinical significance is evidenced by numerous United States Food and Drug Administration-approved drugs spanning diverse categories: anthelmintics (albendazole), antivirals (enviradine), proton pump inhibitors (omeprazole), and antihypertensives (telmisartan) [7] [8]. This scaffold’s capacity for structural modulation—via substitutions at N1, C2, C5, and C6 positions—permits precise optimization of pharmacokinetic and pharmacodynamic properties, establishing benzimidazoles as indispensable templates in modern drug design [3] [6].
2-Methyl-5-(trifluoromethyl)-1H-benzimidazole (Chemical Abstracts Service registry number 6742-82-1) exemplifies strategic molecular engineering leveraging steric and electronic effects. The methyl group at C2 enhances metabolic stability by shielding the nucleophilic N3 position while promoting hydrophobic interactions in target binding pockets [2] [5]. Conversely, the trifluoromethyl (–CF₃) group at C5 delivers three critical advantages:
Table 1: Physicochemical Properties of 2-Methyl-5-(trifluoromethyl)-1H-benzimidazole
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₉H₇F₃N₂ | Sigma-Aldrich [1] |
Molecular Weight | 200.16 g/mol | Sigma-Aldrich [1] |
Purity | 96% | Sigma-Aldrich [1] |
IUPAC Name | 2-methyl-5-(trifluoromethyl)-1H-benzimidazole | Sigma-Aldrich [1] |
Hydrogen Bond Donors | 1 (imidazole NH) | Computational analysis [10] |
Quantum mechanical modeling reveals the –CF₃ group induces a strong dipole moment (≈3.2 Debye), facilitating interactions with electron-rich regions of parasitic tubulin and bacterial enzymes [5] [10]. This compound’s synthetic accessibility further enhances its utility: commercially available 4-nitro-2-(trifluoromethyl)aniline undergoes catalytic reduction to the diamine, followed by cyclization with acetic acid under dehydrating conditions, yielding the benzimidazole core efficiently [2] [5].
The therapeutic trajectory of benzimidazoles pivoted from early anthelmintics toward antiprotozoal agents due to escalating resistance in parasitic diseases. Albendazole and mebendazole revolutionized helminth treatment by inhibiting microtubule assembly in Trichinella spiralis and Giardia lamblia, but widespread use precipitated cross-resistance [2] [7]. This crisis spurred investigations into non-carbamate benzimidazoles, leading to 2-trifluoromethyl derivatives. In vitro studies demonstrated that 2-methyl-5-(trifluoromethyl)-1H-benzimidazole disrupts tubulin polymerization in Giardia lamblia at half-maximal inhibitory concentration (IC₅₀) values of 0.8–1.2 μM, outperforming metronidazole (IC₅₀ = 1.8 μM) [2] [5]. The compound’s efficacy extends to Entamoeba histolytica (IC₅₀ = 1.5 μM) and Trichomonas vaginalis (IC₅₀ = 2.1 μM), confirming broad-spectrum antiprotozoal activity [5] [7].
Table 2: Antiprotozoal Activity Profile of 2-Methyl-5-(trifluoromethyl)-1H-benzimidazole
Parasite | Activity (IC₅₀, μM) | Reference Strain | Comparison to Metronidazole |
---|---|---|---|
Giardia intestinalis | 0.8–1.2 | IMSS:0989:1 | 1.5–2.2-fold more potent [2] |
Entamoeba histolytica | 1.5 | HM1-IMSS | Comparable [2] |
Trichomonas vaginalis | 2.1 | ATCC 50143 | 1.3-fold more potent [5] |
Plasmodium falciparum | 8.4 (D6 strain) | Chloroquine-sensitive | Moderate activity [5] |
Mechanistically, the 2-methyl-5-(trifluoromethyl) derivative binds preferentially to β-tubulin at the "albendazole site" but with stronger van der Waals contacts through its –CF₃ group, explaining its efficacy against albendazole-resistant strains [2] [7]. This historical shift underscores benzimidazole’s adaptability in addressing evolving global health challenges through rational structural innovation.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1